molecular formula C52H52N6O4S2 B11709073 6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]

6,6'-(butane-1,4-diyldisulfanediyl)bis[4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide]

Cat. No.: B11709073
M. Wt: 889.1 g/mol
InChI Key: KMQVBOPSDNQOGF-UHFFFAOYSA-N
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Description

4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound characterized by its multiple functional groups, including butoxyphenyl, cyano, methyl, phenylcarbamoyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of Butoxyphenyl Derivatives: This involves the reaction of butoxybenzene with appropriate reagents to introduce functional groups.

    Cyclization Reactions: The intermediates undergo cyclization to form pyridine rings.

    Functional Group Modifications: Introduction of cyano, methyl, and phenylcarbamoyl groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Butoxyphenyl Derivatives: Compounds with similar butoxyphenyl groups.

    Pyridine Derivatives: Compounds with pyridine rings and similar functional groups.

Uniqueness

The uniqueness of 4-(4-BUTOXYPHENYL)-6-[(4-{[4-(4-BUTOXYPHENYL)-3-CYANO-6-METHYL-5-(PHENYLCARBAMOYL)PYRIDIN-2-YL]SULFANYL}BUTYL)SULFANYL]-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE lies in its complex structure and the combination of multiple functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C52H52N6O4S2

Molecular Weight

889.1 g/mol

IUPAC Name

4-(4-butoxyphenyl)-6-[4-[4-(4-butoxyphenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanylbutylsulfanyl]-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C52H52N6O4S2/c1-5-7-29-61-41-25-21-37(22-26-41)47-43(33-53)51(55-35(3)45(47)49(59)57-39-17-11-9-12-18-39)63-31-15-16-32-64-52-44(34-54)48(38-23-27-42(28-24-38)62-30-8-6-2)46(36(4)56-52)50(60)58-40-19-13-10-14-20-40/h9-14,17-28H,5-8,15-16,29-32H2,1-4H3,(H,57,59)(H,58,60)

InChI Key

KMQVBOPSDNQOGF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCCCCSC4=NC(=C(C(=C4C#N)C5=CC=C(C=C5)OCCCC)C(=O)NC6=CC=CC=C6)C)C#N

Origin of Product

United States

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